![molecular formula C10H10N4 B2432126 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine CAS No. 1300740-94-6](/img/structure/B2432126.png)
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine
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Overview
Description
“4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” and its derivatives has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt .Chemical Reactions Analysis
The chemical reactions of “4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” involve its ability to inhibit in vivo angiogenesis and its DNA cleavage abilities . These reactions were evaluated after incubating with calf thymus DNA followed by gel electrophoresis .Scientific Research Applications
Leukemia Treatment
The compound has been used in the synthesis of Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .
Anti-Angiogenic Activity
A series of novel derivatives of the compound have been synthesized and their efficacy to inhibit in vivo angiogenesis was evaluated using the chick chorioallantoic membrane (CAM) model . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .
DNA Cleavage Studies
These novel derivatives also exhibited differential migration and band intensities in DNA binding/cleavage assays . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Synthesis of N-(Pyridin-2-yl)amides
The compound can be used in the synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
Under different reaction conditions, the compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These pyridines have been synthesized respectively from α-bromoketones and 2-aminopyridine .
Structural Studies
The compound has been structurally characterized in the form of its piperazin-1-ium salt . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Mechanism of Action
Target of Action
The primary target of the compound 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the tyrosine-protein kinase ABL1 . This protein acts as a cell-surface receptor for various molecules and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine interacts with its target, the tyrosine-protein kinase ABL1, by binding to it . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Biochemical Pathways
The interaction of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine with the tyrosine-protein kinase ABL1 affects the angiogenesis pathway . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue. The inhibition of this pathway by 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine can lead to the prevention of the formation of new blood vessels .
Result of Action
The result of the action of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the inhibition of angiogenesis, leading to the prevention of the formation of new blood vessels . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and spread of tumors .
properties
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine |
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